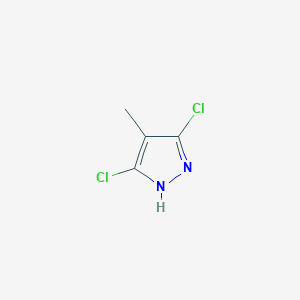

3,5-dichloro-4-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

134589-55-2 |

|---|---|

Molecular Formula |

C4H4Cl2N2 |

Molecular Weight |

150.99 g/mol |

IUPAC Name |

3,5-dichloro-4-methyl-1H-pyrazole |

InChI |

InChI=1S/C4H4Cl2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |

InChI Key |

OYISHIXUELPEIB-UHFFFAOYSA-N |

SMILES |

CC1=C(NN=C1Cl)Cl |

Canonical SMILES |

CC1=C(NN=C1Cl)Cl |

Synonyms |

1H-Pyrazole,3,5-dichloro-4-methyl-(9CI) |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformation Studies of 3,5 Dichloro 4 Methyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, unless it is already substituted. However, the presence of electron-withdrawing groups, such as the chlorine atoms in 3,5-dichloro-4-methyl-1H-pyrazole, deactivates the ring towards electrophilic substitution. This deactivation makes reactions like nitration or halogenation more challenging compared to pyrazoles bearing electron-donating groups.

Despite the deactivation, electrophilic substitution can still occur under specific conditions. For instance, formylation of some pyrazolo[1,5-c]pyrimidines, which contain a pyrazole ring, has been achieved. nih.gov The reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) under phase-transfer catalysis conditions leads to the formation of tris(pyrazolyl)methanes, a reaction that proceeds via electrophilic attack on the pyrazole ring. mdpi.comresearchgate.net

The electronic properties of the substituents play a crucial role in the outcome of these reactions. Electron-donating groups at the C3 and C5 positions would typically enhance the reactivity of the C4 position towards electrophiles. Conversely, the chlorine atoms in this compound significantly reduce this reactivity. nih.gov

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Pyrazolo[1,5-c]pyrimidines | Ethyl formate | Formyl derivatives | nih.gov |

| 3(5)-Methyl-1H-pyrazole | Chloroform (under PTC) | Tris(pyrazolyl)methanes | mdpi.comresearchgate.net |

Nucleophilic Reactions at Halogenated Positions

The chlorine atoms at the C3 and C5 positions of this compound are susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups onto the pyrazole core, making it a valuable synthetic intermediate.

The chlorine atoms can be displaced by various nucleophiles, including amines, alkoxides, and thiolates. This type of reaction is a cornerstone for the synthesis of many biologically active pyrazole derivatives. For instance, the synthesis of various substituted pyrazoles often involves the initial preparation of a chlorinated pyrazole intermediate followed by nucleophilic displacement of the chlorine atoms.

The specific conditions required for these reactions, such as the choice of solvent and base, can influence the regioselectivity of the substitution, particularly in cases where the two chlorine atoms are in different electronic environments.

Condensation and Cycloaddition Reactions Involving Pyrazole Derivatives

Pyrazole derivatives, including those derived from this compound, are versatile building blocks in condensation and cycloaddition reactions, leading to the formation of fused heterocyclic systems.

Condensation reactions of pyrazole derivatives with various electrophiles can yield a diverse array of products. For example, the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes can lead to the formation of stable hemiaminals or Schiff bases, depending on the reaction conditions. mdpi.com Similarly, the condensation of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method for synthesizing pyrazoles. organic-chemistry.org

[3+2] cycloaddition reactions are particularly important for the synthesis of five-membered heterocyclic rings. nih.gov Nitrilimines, which can be generated in situ from hydrazonoyl chlorides, readily undergo cycloaddition with various dipolarophiles to afford pyrazole derivatives. nih.govnih.gov The regioselectivity of these cycloadditions is a key aspect, often influenced by the electronic and steric properties of the substituents on both the nitrilimine and the dipolarophile. nih.gov The reaction of pyridazinium ylides with alkynes also proceeds via a [3+2] cycloaddition to yield pyrrolopyridazines. nih.gov

| Dipole/Ylide | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| Nitrilimines | Thiazole derivatives, Bis(enaminones) | Pyrazolo[3,4-d]pyridazines | nih.gov |

| Pyridazinium ylides | Methyl propiolate, DMAD | Pyrrolopyridazines | nih.gov |

| Nitrilimines | Enaminones | 1,3,4,5-tetrasubstituted Pyrazoles | nih.gov |

Regioselectivity and Stereoselectivity in Pyrazole Functionalization

The control of regioselectivity and stereoselectivity is a critical aspect of pyrazole chemistry, ensuring the synthesis of specific isomers with desired biological activities.

In the functionalization of unsymmetrical pyrazoles, the substitution pattern can direct incoming reagents to a specific position. For instance, the reaction of 3-methyl-5-phenyl-1H-pyrazole with conjugated carbonyl alkynes showed a preference for the formation of one regioisomer over the other, although the steric effect of the C5 substituent was found to be minimal. nih.gov The regioselectivity of the cyclocondensation reaction between β-enamino diketones and arylhydrazines can be controlled to produce either 4-formyl- or 4-hydroxymethyl-N-arylpyrazoles. organic-chemistry.org

The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been shown to proceed with complete regioselectivity. organic-chemistry.org Similarly, a regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been developed, where the choice of hydrazine (B178648) (free base or hydrochloride salt) dictates the formation of the 1,5- or 1,3-regioisomer, respectively. nih.gov

Stereoselectivity is also a key consideration, particularly in reactions that create new chiral centers. The Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with good stereoselectivity, with silver carbonate playing a crucial role in switching the selectivity. nih.gov

| Reactants | Product Regioisomers | Key Factor for Selectivity | Reference |

|---|---|---|---|

| 3-Methyl-5-phenyl-1H-pyrazole + Conjugated carbonyl alkynes | N-carbonylvinylated pyrazoles | Inherent preference, minimal steric influence | nih.gov |

| β-Enamino diketones + Arylhydrazines | 4-Formyl- or 4-Hydroxymethyl-N-arylpyrazoles | Structural modifications in β-enamino diketone and use of Lewis acid | organic-chemistry.org |

| N-Alkylated tosylhydrazones + Terminal alkynes | 1,3,5-Trisubstituted pyrazoles | Inherent regioselectivity of the reaction | organic-chemistry.org |

| Trichloromethyl enones + Hydrazines | 1,3- or 1,5-Carboxyalkyl-1H-pyrazoles | Use of free hydrazine vs. hydrazine hydrochloride | nih.gov |

Theoretical and Computational Investigations on 3,5 Dichloro 4 Methyl 1h Pyrazole

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a important method for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. nih.gov It is particularly effective for optimizing molecular geometries and calculating electronic properties. nih.gov For 3,5-dichloro-4-methyl-1H-pyrazole, DFT calculations were employed to determine its most stable conformation and to analyze its electronic structure.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is widely used for its robust performance in predicting the structural and spectroscopic properties of organic molecules. nih.gov In combination with a split-valence basis set, such as 6-311G(d,p), which includes polarization functions on both heavy atoms and hydrogen atoms, this level of theory provides reliable results for systems like pyrazole (B372694) derivatives. researchgate.netnih.gov The selection of this functional and basis set is crucial for obtaining an accurate description of the molecule's geometry and electronic landscape.

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental Infrared (IR) and Raman spectra. For this compound, key vibrational modes would include the N-H stretch, C-H stretches of the methyl group, C-N and C=C ring stretches, and the C-Cl stretches.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. jcsp.org.pk The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The electronic transitions in this compound are expected to be of the π → π* and n → π* type, characteristic of heteroaromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net These theoretical shifts are valuable for assigning the signals in experimental NMR spectra and for confirming the molecular structure.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| IR (cm⁻¹) | |

| N-H stretch | ~3450 |

| C-H stretch (methyl) | ~2950-3050 |

| C=C/C=N stretch | ~1500-1600 |

| C-Cl stretch | ~700-800 |

| UV-Vis (nm) | |

| λmax (π → π) | ~220 |

| λmax (n → π) | ~270 |

| ¹H NMR (ppm) | |

| N-H | ~13.0 |

| C-H (methyl) | ~2.2 |

| ¹³C NMR (ppm) | |

| C3/C5 (C-Cl) | ~140 |

| C4 (C-CH₃) | ~110 |

| CH₃ | ~15 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, with significant contributions from the nitrogen atoms and the π-system. The LUMO is also anticipated to be distributed over the ring, with contributions from the chlorine atoms due to their electron-withdrawing nature. The HOMO-LUMO gap is a critical parameter for predicting the molecule's behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net It allows for the investigation of charge transfer and intermolecular interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. In this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms into antibonding orbitals of the pyrazole ring. This analysis provides quantitative insights into the stability arising from these interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them likely sites for protonation and coordination to metal ions. The regions around the chlorine atoms will also exhibit some negative potential. Conversely, the hydrogen atom of the N-H group will be a site of positive potential, making it a hydrogen bond donor.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals interactions, hydrogen bonds, and steric repulsion. nih.gov The RDG is a function of the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of NCIs can be identified. This analysis is particularly useful for understanding how molecules interact with each other in the solid state or in solution. For this compound, RDG analysis can reveal the presence of intermolecular hydrogen bonding involving the N-H group and halogen bonding involving the chlorine atoms.

Quantum Chemical Descriptors and Global Reactivity Parameters

A comprehensive review of scientific literature did not yield specific theoretical and computational studies focused on the quantum chemical descriptors and global reactivity parameters of this compound. While research into the electronic and structural properties of various substituted pyrazole derivatives is an active area of investigation, dedicated computational analysis of this particular compound, including detailed data on its frontier molecular orbitals and global reactivity indices, is not publicly available in the reviewed sources.

Quantum chemical descriptors are fundamental to understanding the reactivity and kinetic stability of a molecule. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

From these frontier orbital energies, several global reactivity parameters can be calculated to further characterize a molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's electrophilic nature, calculated as ω = χ² / (2η).

To obtain the specific quantum chemical descriptors and global reactivity parameters for this compound, a dedicated computational study would need to be performed. This would typically involve geometry optimization of the molecule using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), followed by the calculation of the frontier molecular orbital energies and the subsequent derivation of the global reactivity parameters.

Without such a study, any discussion of the specific values for these descriptors for this compound would be speculative. Therefore, no data table can be provided at this time.

Coordination Chemistry of 3,5 Dichloro 4 Methyl 1h Pyrazole As a Ligand

Synthesis of Metal Complexes with Pyrazole-Based Ligands

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through straightforward, well-established methods. It is anticipated that complexes of 3,5-dichloro-4-methyl-1H-pyrazole can be synthesized by reacting the ligand with a metal salt in a suitable solvent.

A general synthetic route would involve the reaction of a metal chloride, nitrate, or acetate (B1210297) salt with a stoichiometric amount of this compound. The reaction is commonly carried out under reflux in a polar solvent such as ethanol, methanol, or acetonitrile (B52724) to ensure the dissolution of the reactants and to provide the necessary activation energy for the complexation to occur. The resulting metal complex may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure. The solid product can then be isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried in a desiccator.

For instance, the synthesis of a hypothetical cobalt(II) complex could be envisioned as follows:

CoCl₂ + 2 (C₄H₄Cl₂N₂) → [Co(C₄H₃Cl₂N₂)₂Cl₂]

This reaction would likely yield a neutral complex where two molecules of the pyrazole (B372694) ligand coordinate to the cobalt center. The synthesis of pyrazolate complexes, where the pyrazole is deprotonated, can be achieved by including a base, such as an alkali metal hydroxide (B78521) or carbonate, in the reaction mixture. nih.gov Solid-state synthesis, by grinding the pyrazole ligand directly with a metal salt, has also been demonstrated as a viable, solvent-free method for preparing pyrazole complexes and could be applicable here. nih.gov

Ligand Binding Modes and Coordination Geometries

The this compound ligand is expected to exhibit coordination behavior typical of N-unsubstituted pyrazoles. The primary mode of coordination will be through the pyridinic nitrogen atom (N2), which possesses a lone pair of electrons available for donation to a metal center. This results in the pyrazole acting as a monodentate ligand.

The coordination of the pyrazole ligand to a metal center can lead to various coordination geometries, largely dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. For first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral or tetrahedral geometries are common. For example, a complex of the type [M(C₄H₄Cl₂N₂)₄X₂] would likely adopt an octahedral geometry, with the four pyrazole ligands occupying the equatorial positions and the anionic ligands (X) in the axial positions. A complex with the formula [M(C₄H₄Cl₂N₂)₂X₂] could exhibit a tetrahedral geometry.

The pyrazolate anion of this compound, formed upon deprotonation of the N1-H, is expected to act as a bridging ligand, connecting two metal centers through its two nitrogen atoms (exo-bidentate coordination). researchgate.net This bridging mode is fundamental in the formation of polynuclear complexes and coordination polymers. The steric bulk of the methyl group at the 4-position and the electronic-withdrawing nature of the chloro groups at the 3 and 5-positions will influence the stability and the precise geometry of the resulting complexes.

| Potential Binding Mode | Description | Resulting Structure |

| Monodentate (Neutral Ligand) | Coordination via the N2 nitrogen atom. | Mononuclear or polynuclear complexes. |

| Exo-bidentate (Anionic Ligand) | Deprotonated pyrazole bridges two metal centers via N1 and N2. | Dinuclear, polynuclear, or coordination polymers. |

Structural Characterization of Metal-Pyrazole Complexes (e.g., X-ray Diffraction)

For a hypothetical mononuclear complex of this compound, X-ray diffraction would be expected to confirm the coordination of the pyrazole ligand to the metal ion through the N2 atom. The M-N bond lengths are anticipated to be within the typical range for metal-pyrazole complexes, generally falling between 2.0 and 2.2 Å for first-row transition metals. The presence of the electron-withdrawing chlorine atoms on the pyrazole ring might slightly lengthen the M-N bond compared to complexes with electron-donating substituents.

In a potential dimeric or polymeric structure held together by bridging pyrazolate anions, X-ray diffraction would reveal the nature of the bridging and the M-M distances. The planarity of the pyrazole ring would be maintained upon coordination.

Table of Expected Crystallographic Data for a Hypothetical [Co(C₄H₃Cl₂N₂)₂Cl₂] Complex

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Co-N Bond Length | 2.10 - 2.20 Å |

| Co-Cl Bond Length | 2.40 - 2.50 Å |

| N-Co-N Angle | ~90° or ~109.5° |

| Cl-Co-Cl Angle | ~90° or ~109.5° |

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., Far-IR for M-N stretching)

Infrared (IR) spectroscopy is a powerful tool for characterizing metal-pyrazole complexes. The coordination of the pyrazole ligand to a metal ion induces shifts in the vibrational frequencies of the pyrazole ring. The N-H stretching vibration, typically observed around 3200-3400 cm⁻¹ in the free ligand, would be expected to shift upon coordination. In the case of pyrazolate formation, this band would disappear.

Of particular importance in the far-infrared region (typically 400-100 cm⁻¹) are the stretching vibrations corresponding to the newly formed metal-ligand bonds. The M-N stretching vibration provides direct evidence of coordination. For first-row transition metal complexes with pyrazole ligands, these bands are generally observed in the 200-300 cm⁻¹ range. The exact position of the M-N stretching frequency is sensitive to the metal ion, its coordination number, and the nature of the other ligands in the coordination sphere. The presence of heavy chlorine atoms on the pyrazole ring may also subtly influence the vibrational modes of the complex.

Expected Far-IR Spectroscopic Data for a Hypothetical Metal Complex

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| ν(M-N) | 200 - 300 |

| ν(M-Cl) | 250 - 350 |

Supramolecular Assembly and Crystal Packing in Coordination Polymers

The solid-state structures of metal complexes containing this compound are expected to be significantly influenced by supramolecular interactions, leading to the formation of higher-order assemblies and coordination polymers. The substituents on the pyrazole ring play a critical role in directing these interactions.

The N-H group of the coordinated pyrazole can act as a hydrogen bond donor, while the uncoordinated nitrogen atom (in a bridging pyrazolate) and the chloro substituents can act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonding networks that link individual complex units into one-, two-, or three-dimensional structures.

Furthermore, the chlorine atoms introduce the possibility of halogen bonding (C-Cl···X, where X is a halogen or another electronegative atom). acs.org Halogen bonds are directional, non-covalent interactions that have emerged as a powerful tool in crystal engineering for the construction of robust supramolecular architectures. acs.org The interplay between hydrogen bonding, halogen bonding, and weaker van der Waals forces will ultimately determine the final crystal packing of these complexes. The methyl group, while primarily contributing through steric effects, can also participate in weak C-H···π or C-H···Cl interactions. The formation of layered structures or porous frameworks is a plausible outcome, depending on the precise balance of these intermolecular forces.

Structure Activity Relationship Sar Studies of 3,5 Dichloro 4 Methyl 1h Pyrazole Derivatives in Biological Contexts

Systematic Molecular Modifications and their Impact on Biological Potency

Systematic molecular modification is a cornerstone of medicinal chemistry, allowing researchers to probe the interactions between a ligand and its biological target. For pyrazole (B372694) derivatives, modifications typically involve altering substituents at the N1, C3, C4, and C5 positions of the pyrazole ring.

Research into 3,4,5-substituted pyrazoles as inhibitors of meprin α and meprin β provides a clear example of this process. nih.gov Initial studies found that a 3,5-diphenylpyrazole (B73989) compound exhibited high inhibitory activity against meprin α in the low nanomolar range. nih.gov This served as a starting point for further exploration. The introduction of different groups at these positions led to significant variations in potency:

Substitution at C3 and C5: Replacing a phenyl group with smaller residues like a methyl group or a larger benzyl (B1604629) group resulted in a decrease in inhibitory activity. nih.gov However, a cyclopentyl moiety at the same position yielded a similar level of activity to the original diphenyl compound. nih.gov

N-Substitution: The influence of substitution on the pyrazole nitrogen was also evaluated. nih.gov Adding lipophilic moieties, such as a methyl or phenyl group, to the nitrogen of the 3,5-diphenylpyrazole led to a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted version. nih.gov

In a different context, studies on analogues of SKF-96365, which are inhibitors of store-operated calcium entry (SOCE), examined the effects of modifying a phenethyl-1H-pyrazolium skeleton. The investigation focused on the impact of a methoxy (B1213986) group on the para-position of the phenylethyl structure and on a phenylalkoxy side chain, demonstrating how even subtle electronic changes can modulate biological function. nih.gov These systematic approaches are essential for mapping the pharmacophore and optimizing a lead compound's potency.

Table 1: Impact of Molecular Modifications on the Biological Potency of Pyrazole Derivatives

| Parent Scaffold | Position of Modification | Modification | Observed Impact on Biological Potency | Target | Reference |

| 3,5-diphenylpyrazole | C3/C5 | Methyl or Benzyl group replacing Phenyl | Decrease in inhibitory activity | Meprin α | nih.gov |

| 3,5-diphenylpyrazole | C3/C5 | Cyclopentyl group replacing Phenyl | Similar inhibitory activity | Meprin α | nih.gov |

| 3,5-diphenylpyrazole | N1 | Methyl or Phenyl group (N-substitution) | 4- to 6-fold decrease in activity | Meprin α / Meprin β | nih.gov |

| Phenethyl-1H-pyrazolium | Phenylalkoxy side chain | Addition of Methoxy group | Modulation of SOCE inhibition | Store-Operated Calcium Entry (SOCE) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach translates structural features into numerical descriptors and uses statistical methods to build predictive models. nih.govnih.gov For pyrazole derivatives, QSAR can guide the design of new molecules with enhanced potency without the immediate need for synthesis and experimental testing. researchgate.netresearchgate.net

The process involves calculating various molecular descriptors that quantify physicochemical properties such as:

Electronic properties: Net charges, dipole moments, and energies of frontier orbitals (HOMO and LUMO). researchgate.net

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobicity: LogP values, which describe the molecule's partitioning between lipid and aqueous phases.

A QSAR study on pyrazole derivatives utilized Density Functional Theory (DFT) to calculate descriptors like chemical potential, global hardness, and electrophilicity to understand the effect of different substituents. researchgate.net For instance, the study analyzed the impact of electron-donating groups (like methyl, CH3) versus electron-accepting groups (like cyanide, CN) on the electronic structure and reactivity of the pyrazole system. researchgate.net

The reliability of a QSAR model is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov A robust and predictive model can then be used to forecast the activity of newly designed compounds, prioritizing the most promising candidates for synthesis. nih.gov

Table 2: Key Concepts in QSAR Modeling for Pyrazole Derivatives

| QSAR Component | Description | Example Descriptors/Methods | Purpose | Reference |

| Molecular Descriptors | Numerical values representing the chemical and physical properties of a molecule. | Electronic (Net Charge), Steric (Molecular Volume), Hydrophobic (LogP), DFT-based (Chemical Potential, Hardness). nih.govresearchgate.net | To quantify the structural features of the compounds. | nih.govresearchgate.net |

| Statistical Method | Algorithm used to correlate descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Monte Carlo algorithms. nih.gov | To build a mathematical model that describes the relationship. | nih.gov |

| Model Validation | Process to assess the stability, robustness, and predictive power of the QSAR model. | R² (Coefficient of Determination), Q² (Cross-validated R²), Y-randomization test. nih.gov | To ensure the model is reliable and not a result of chance correlation. | nih.gov |

Molecular Docking and Computational Approaches for Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.govresearchgate.net This technique is invaluable for visualizing how pyrazole derivatives interact with their biological targets at an atomic level, helping to explain the results of SAR studies. ijpbs.com

Docking studies on various pyrazole derivatives have successfully predicted their binding modes within the active sites of several important protein families:

Protein Kinases: Derivatives have been docked into the ATP-binding sites of kinases like VEGFR-2, Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net For example, the compound 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole showed a minimum binding energy of -10.09 kJ/mol with VEGFR-2, while a related carboxamide derivative exhibited a binding energy of -10.35 kJ/mol with CDK2. nih.gov These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues in the binding pocket. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): Pyrazole-substituted 1,3,5-triazine (B166579) derivatives have been evaluated as potential antimalarial agents by docking them into the active site of Plasmodium falciparum DHFR-TS (Pf-DHFR-TS). malariaworld.org The results showed strong binding interactions with residues such as ILE A:164, SER A:111, and PHE A:58. malariaworld.org

Penicillin-Binding Proteins (PBP): Thiazoline (B8809763) derivatives synthesized from 3,5-dimethylpyrazole (B48361) were docked against the penicillin-binding protein PBP4 of E. coli. The simulations revealed hydrogen bonding between the thiazoline ring nitrogen and the amino acid ASN 308, contributing to the binding affinity.

These computational approaches allow for the rational design of new inhibitors by identifying which structural modifications would likely enhance binding affinity to the target protein.

Table 3: Summary of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Protein Target | PDB ID | Binding Energy (kJ/mol) | Key Interacting Residues | Reference |

| 1,3,4-Thiadiazole-Pyrazole | VEGFR-2 | 2QU5 | -10.09 | Not specified | nih.govresearchgate.net |

| 1,3,4-Thiadiazole-Pyrazole | Aurora A | 2W1G | -8.57 | Not specified | nih.govresearchgate.net |

| Pyrazole-Carboxamide | CDK2 | 2VTO | -10.35 | Not specified | nih.govresearchgate.net |

| Pyrazole-substituted 1,3,5-triazine | Pf-DHFR-TS (wild type) | 1J3I | -204.97 to -118.41 kcal/mol* | PRO A:113, ILE A:164, SER A:111, PHE A:58 | malariaworld.org |

| 3,5-dimethylpyrazole-thiazoline | Penicillin-binding protein 4 (PBP4) | Not specified | -5.2 kcal/mol | ASN 308, SER 303 | |

| Note: Energy values from reference malariaworld.org are presented as reported in the source and may use a different scale/unit system than kJ/mol. |

Elucidation of Molecular Mechanisms of Action (e.g., enzyme inhibition, receptor modulation)

The insights gained from SAR, QSAR, and molecular docking converge to elucidate the molecular mechanism of action for a class of compounds. By understanding which structural features are critical for potency and how these features enable binding to a specific target, a clear picture of the inhibitory or modulatory mechanism emerges.

Enzyme Inhibition: Many pyrazole derivatives function as enzyme inhibitors. The pyrazole scaffold is considered a "privileged scaffold" for developing kinase inhibitors. nih.gov For example, derivatives based on an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been developed as potent inhibitors of the PCTAIRE family of kinases, such as CDK16. nih.gov Docking studies show these molecules occupy the ATP-binding pocket, and biological assays confirm that this inhibition leads to a G2/M phase cell cycle arrest. nih.gov Similarly, other pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. nih.gov The SAR studies on these compounds revealed that specific substitutions on the phenyl rings of a 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole skeleton were crucial for potent and selective MAO-A inhibition. nih.gov

Receptor Modulation: In other cases, pyrazole derivatives act as modulators of ion channels. Analogues of SKF-96365 have been shown to inhibit store-operated Ca²⁺ entry (SOCE), a fundamental process in cellular signaling. nih.gov SAR studies helped to identify the structural requirements for this inhibitory effect, pointing towards a mechanism of channel modulation rather than simple blockage. nih.gov

By combining these research methodologies, scientists can rationally design novel derivatives of 3,5-dichloro-4-methyl-1H-pyrazole with tailored activity against specific biological targets, paving the way for the development of new therapeutic agents.

Advanced Applications of 3,5 Dichloro 4 Methyl 1h Pyrazole in Chemical Sciences

Role as Synthetic Intermediates in Complex Molecule Synthesis

The pyrazole (B372694) scaffold is a fundamental component in the synthesis of numerous complex molecules due to its inherent chemical properties. The presence of two adjacent nitrogen atoms in the five-membered ring allows for diverse reactivity and substitution patterns. nih.govnih.govmdpi.com The aromatic character of the pyrazole ring contributes to its stability, while the chlorine and methyl substituents on the 3,5-dichloro-4-methyl-1H-pyrazole molecule provide specific sites for chemical modification. nih.gov

The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com The resulting pyrazoline intermediates can then be oxidized to form the aromatic pyrazole ring. nih.govmdpi.com The specific substitution pattern on the pyrazole ring, such as the presence of chloro and methyl groups in this compound, can be introduced through the careful selection of starting materials or through post-synthesis modification. nih.govmdpi.com

The reactivity of the chlorine atoms at the 3 and 5 positions of the pyrazole ring allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This versatility makes this compound a key intermediate in the construction of more elaborate molecular architectures.

Building Blocks for Agrochemical Development (e.g., Herbicides, Pesticides)

The pyrazole ring is a prominent scaffold in the development of modern agrochemicals, including herbicides and pesticides. nih.govclockss.orgresearchgate.net Pyrazole-containing compounds often exhibit high biological activity, selectivity, and low toxicity, making them attractive candidates for crop protection. nih.gov The structural diversity achievable through modifications of the pyrazole core allows for the fine-tuning of their biological effects. nih.gov

Herbicides:

Pyrazole derivatives are utilized in several classes of herbicides, including inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO). clockss.orgresearchgate.net HPPD inhibitors interfere with the biosynthesis of pigments essential for photosynthesis, leading to bleaching of the plant tissue and eventual death. mdpi.com Certain aroyl pyrazole derivatives have shown significant herbicidal activity by targeting this enzyme. researchgate.netresearchgate.net For instance, the introduction of a benzoyl scaffold to pyrazole derivatives has been explored to develop new HPPD-inhibiting herbicides. researchgate.net

One notable example of a pyrazole-based herbicide is pyroxasulfone, a pre-emergence herbicide effective against a variety of grass and broadleaf weeds in crops like corn and soybeans. nih.gov Research has also focused on synthesizing novel pyrazole derivatives containing phenylpyridine moieties, with some compounds showing moderate post-emergence herbicidal activity against weeds such as Digitaria sanguinalis and Setaria viridis. nih.gov Furthermore, studies on quinclorac (B55369) derivatives containing a 3-methyl-1H-pyrazol-5-yl group have demonstrated potent herbicidal effects against barnyard grass in rice fields. nih.gov

Pesticides:

In addition to herbicides, pyrazole derivatives have been successfully developed as insecticides. Fipronil (B1672679), a broad-spectrum insecticide, features a pyrazole core and acts as a potent blocker of GABA-gated chloride channels in insects. nih.gov This mode of action is effective against a range of pests, including those resistant to other classes of insecticides. nih.gov The success of fipronil has spurred the development of other pyrazole-based insecticides. nih.gov

Utility in Medicinal Chemistry for Scaffold Design (e.g., Enzyme Inhibitors, Receptor Modulators)

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. nih.govnih.gov Its drug-like properties and synthetic accessibility have led to its incorporation into numerous clinically approved drugs. nih.govnih.gov

Enzyme Inhibitors:

Pyrazole derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease. For example, they form the core structure of several protein kinase inhibitors used in cancer therapy. nih.gov The pyrazole ring can act as a bioisosteric replacement for other heterocyclic systems, enhancing binding affinity and selectivity for the target kinase. nih.gov Eight FDA-approved small molecule protein kinase inhibitors, including Crizotinib and Ruxolitinib, contain a pyrazole ring. nih.gov

Furthermore, pyrazole-based compounds have been designed as inhibitors of other enzymes, such as tyrosinase, which is involved in melanin (B1238610) production. nih.gov Studies have shown that certain 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives can act as potent competitive inhibitors of mushroom tyrosinase. nih.gov Additionally, pyrazole analogs have been synthesized as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov

Receptor Modulators:

The versatility of the pyrazole scaffold also extends to its use in designing receptor modulators. The ability to introduce various substituents at different positions on the pyrazole ring allows for the precise tuning of the molecule's interaction with specific receptors. nih.gov This has led to the development of pyrazole-containing compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. mdpi.comnih.gov

Contributions to Material Science and Advanced Functional Materials

While the applications of this compound and its derivatives are most established in agrochemicals and medicinal chemistry, the unique properties of the pyrazole ring also lend themselves to the development of advanced functional materials. Pyrazole-containing compounds have been explored for their use as dyes, fluorescent materials, and ligands for complexing agents. researchgate.net

The ability of the pyrazole ring to participate in the formation of stable complexes with metal ions is a key feature. Tris(pyrazolyl)methane (Tpm) ligands, which are composed of three pyrazole units attached to a central methane (B114726) carbon, are a well-known class of ligands used in catalysis and biomedical chemistry. mdpi.com The electronic properties of the pyrazole ring can be tuned through substitution, which in turn influences the properties of the resulting metal complexes. mdpi.com

Furthermore, the synthesis of fused-pyrazole systems has led to the development of fluorescent chemosensors capable of detecting metal ions at nanomolar concentrations. mdpi.com These materials exhibit a "turn-off" fluorescence response upon binding to specific metal ions. mdpi.com The continued exploration of pyrazole chemistry is expected to yield new materials with novel optical, electronic, and catalytic properties.

Q & A

Q. How can I optimize the synthesis of 3,5-dichloro-4-methyl-1H-pyrazole to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use reflux with polar aprotic solvents like DMSO or ethanol under controlled temperature (70–90°C) to enhance reaction efficiency. For chlorination steps, consider using POCl₃ or SOCl₂ as chlorinating agents .

- Purification: Employ recrystallization from ethanol/water mixtures to remove impurities, as demonstrated in pyrazole derivative syntheses. Column chromatography with silica gel (eluent: ethyl acetate/hexane) can further isolate the target compound .

- Monitoring: Track reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., 141–143°C observed in analogous compounds) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- FTIR: Identify characteristic peaks for C-Cl (600–800 cm⁻¹) and N-H (3100–3300 cm⁻¹) bonds .

- NMR: Use ¹H NMR to confirm methyl group protons (δ ~2.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm). ¹³C NMR can resolve chlorine-substituted carbons .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

Methodological Answer:

- Geometry Optimization: Perform DFT calculations (B3LYP/6-31G(d)) to optimize the molecular structure and compare it with experimental XRD data .

- Electronic Properties: Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing Cl groups lower LUMO energy, increasing electrophilicity .

- Docking Studies: Use software like AutoDock to model interactions with biological targets (e.g., enzymes), guiding hypotheses about bioactivity .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Triangulation: Cross-validate results using multiple techniques (e.g., NMR, FTIR, XRD) to confirm assignments. For ambiguous peaks, compare with literature data for similar pyrazoles .

- Iterative Refinement: Re-examine synthesis steps if spectral anomalies arise (e.g., unexpected byproducts). Adjust reaction conditions (e.g., stoichiometry, solvent) and re-characterize .

Q. What strategies are effective for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination). Pyrazole derivatives often show activity at 10–50 µM concentrations .

- Mechanistic Studies: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ calculations. Pair with molecular dynamics simulations to probe binding modes .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

- Solvent Screening: Test solvents with varying polarities (e.g., benzene, ethanol) and employ slow evaporation or diffusion methods. Additives like DMF may improve crystal quality .

- Data Collection: Use synchrotron sources for high-resolution data if crystals are small. Refine with SHELXL, focusing on resolving disorder caused by methyl/chloro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.